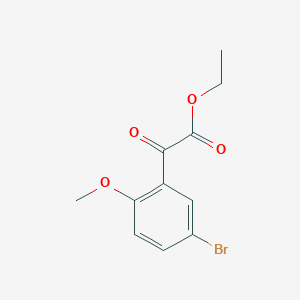

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate

Vue d'ensemble

Description

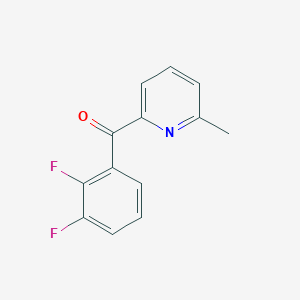

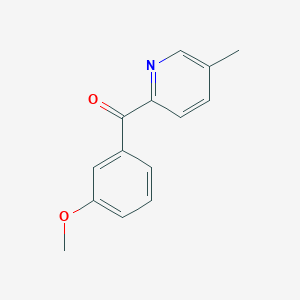

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate, also known as EBOMO, is an organic compound of the acetate family. It is a colorless solid that is soluble in organic solvents. EBOMO is used in a variety of scientific research applications and is a useful reagent in organic synthesis.

Applications De Recherche Scientifique

Synthesis of Unsaturated Adamantane Derivatives

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate: can be utilized in the synthesis of unsaturated adamantane derivatives. These derivatives are of significant interest due to their potential applications in creating thermally stable fuels, bioactive compounds, and higher diamond-like bulky polymers . The compound’s reactivity could be harnessed to develop novel methods for the preparation of these materials.

Development of Bioactive Compounds

The structure of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate suggests its use in the development of bioactive compounds. The bromine and methoxy groups present in the molecule may influence its reactivity, making it a valuable starting material for the synthesis of pharmaceuticals.

Quantum-Chemical Calculations

This compound’s unique structure makes it suitable for quantum-chemical calculations to investigate the electronic structure of related molecules. Such studies can elucidate the mechanisms for chemical and catalytic transformations, contributing to the advancement of computational chemistry .

Melanocortin 4 Receptor Antagonist Research

Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate: derivatives have been identified as potential melanocortin 4 receptor antagonists. This application is particularly relevant in the context of reducing tumor-induced weight loss in mouse models, indicating a promising avenue for cancer treatment research .

Polymerization Reactions

The compound can be involved in polymerization reactions, serving as a monomer for the creation of novel polymers. Its high reactivity could lead to the development of new materials with unique properties, such as increased thermal stability or specific electronic characteristics .

Nanodiamond-Based Materials

Given the interest in adamantane derivatives for their use in nanodiamond-based materials, Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate could play a role in the creation and utilization of new materials based on natural and synthetic nanodiamonds. These materials have a wide range of potential applications, from electronics to biomedicine .

Mécanisme D'action

Mode of Action

The exact mode of action of Ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate is currently unknown. It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

It’s known that compounds with similar structures are used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling reactions, which compounds with similar structures are used in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDSUIYWZQWSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.